Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride
Description
Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride is a synthetic small-molecule compound characterized by a quinoline core substituted with ethoxy and 4-methylbenzoyl groups, linked to a piperidine ring via a carboxylate ester. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4.ClH/c1-4-32-21-10-11-24-22(16-21)25(29-14-12-20(13-15-29)27(31)33-5-2)23(17-28-24)26(30)19-8-6-18(3)7-9-19;/h6-11,16-17,20H,4-5,12-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDSEBZDSHPVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride belongs to a class of compounds known for their diverse pharmacological effects. Its structure features a quinoline moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.
Structural Formula
The structural formula can be represented as follows:
Key Functional Groups:
- Ethoxy group
- Quinoline ring
- Piperidine ring
- Carboxylate group
Antitumor Activity
Research indicates that derivatives of quinoline, including the target compound, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures effectively inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, the quinoline scaffold has shown effectiveness against various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar quinoline derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties. The mechanism of action often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
Quinoline derivatives are known to exhibit anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis or inflammatory bowel disease. The compound's ability to modulate inflammatory pathways could make it a candidate for further investigation in inflammatory disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the quinoline structure, such as varying the substituents on the aromatic rings or altering the piperidine moiety, can significantly influence its pharmacological profile.
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Enhances solubility and bioavailability |
| Methylbenzoyl | Increases antitumor potency |
| Piperidine ring | Contributes to receptor binding affinity |
Case Study 1: Anticancer Activity in Cell Lines
A study conducted on breast cancer cell lines MCF-7 and MDA-MB-231 evaluated the cytotoxic effects of this compound. Results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed at higher concentrations. The combination of this compound with doxorubicin showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cells .
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related piperidine-carboxylate derivatives to highlight differences in substituents, synthetic routes, and physicochemical properties.
Structural Analogues and Key Features
Q & A
Q. Critical Conditions :
- Catalysts : EDCI improves coupling efficiency (yield >75%) .
- Temperature : Benzoylation at 0–5°C minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: Which spectroscopic and crystallographic techniques confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., quinoline H-2 at δ 8.5–8.7 ppm, piperidine methylene at δ 3.2–3.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydrochloride salt (N–H stretch, ~2500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 523.2150) .
- X-ray Crystallography : Resolves stereochemistry using SHELXL (R-factor <0.05) .
Table 1 : Key Spectroscopic Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.63 (s, 1H, quinoline-H) | |
| 13C NMR | δ 167.5 (ester C=O) | |
| X-ray | Dihedral angle: Quinoline-piperidine = 72° |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity .
- Solubility Issues : Optimize DMSO concentration (<0.1%) or use nanoformulations to prevent aggregation .
- Target Selectivity : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to rule off-target effects .
- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p<0.01, n=3) .
Advanced: What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric coupling (ee >90%) .
- Chiral Chromatography : Employ Chiralpak IA columns (hexane:isopropanol = 85:15) to resolve racemic mixtures .
- Crystallization-Induced Diastereomerism : Form diastereomeric salts with L-tartaric acid for selective precipitation .
Basic: What in vitro assays are used for initial pharmacological screening?
Methodological Answer:
- Antibacterial Activity : Broth microdilution (MIC against S. aureus ATCC 25923) .
- Anticancer Screening : MTT assay on HeLa cells (IC50 calculation) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition at 10 µM) .
- Receptor Binding : Radioligand displacement (e.g., σ-receptor binding with [³H]-DTG) .
Advanced: How to design experiments to elucidate the mechanism of action against specific targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
Site-Directed Mutagenesis : Engineer kinase domains (e.g., T790M mutation) to validate binding specificity .
Metabolic Profiling : LC-MS/MS-based metabolomics to track downstream effects (e.g., apoptosis markers) .
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethoxy with methoxy) to identify pharmacophores .
Table 2 : Example SAR Findings
| Modification | Activity (IC50, nM) | Reference |
|---|---|---|
| 6-Ethoxy | 120 ± 15 | |
| 6-Methoxy | 450 ± 30 | |
| 4-Methylbenzoyl → Tosyl | Inactive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
